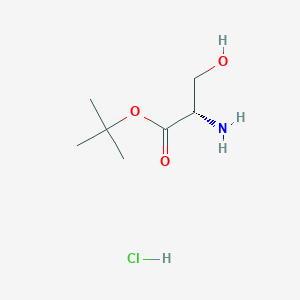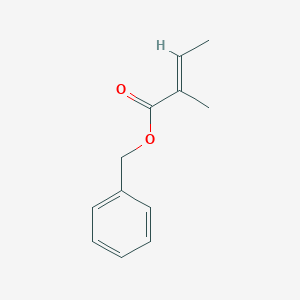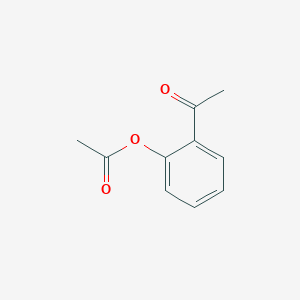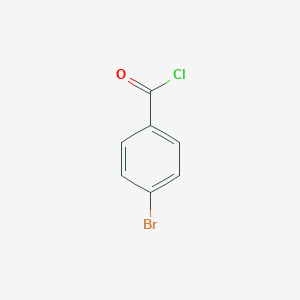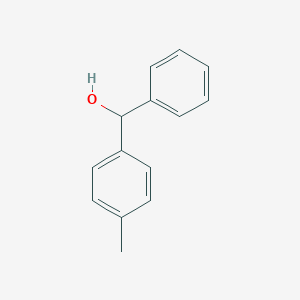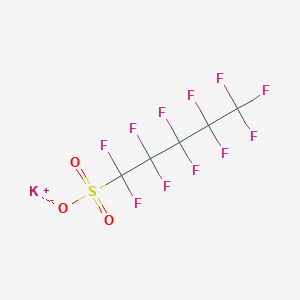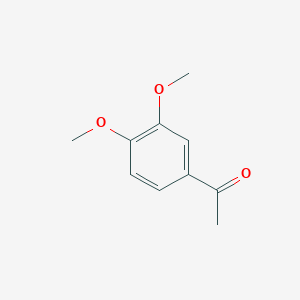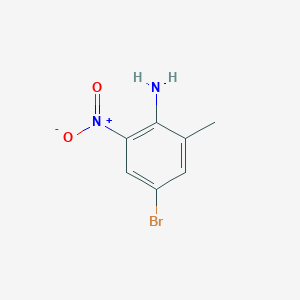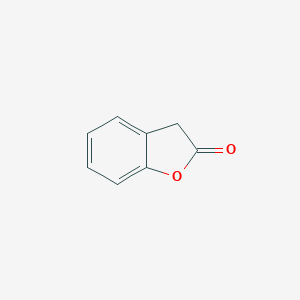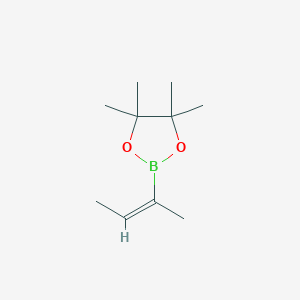
(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
Synthesis Analysis
The synthesis of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds involves several key strategies, such as palladium-catalyzed cross-coupling reactions and the hydroboration of alkenes. One notable method includes the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to produce related compounds with high selectivity towards the (E)-configuration (Kaixiao Li et al., 2016).
Molecular Structure Analysis
Structural analysis of these compounds reveals a variety of conformations and bonding arrangements, influenced by their boron-containing moieties. The dioxaborolane ring typically adopts a twisted conformation, which affects the overall geometry and reactivity of the molecule. Single-crystal X-ray diffraction studies provide detailed insights into these structural characteristics (Robin R. Coombs et al., 2006).
Aplicaciones Científicas De Investigación
Room Temperature Ionic Liquid Membranes (SILMs)
Supported ionic liquid membranes (SILMs) show promise in gas separation technologies, outperforming standard polymers in CO2/N2 and CO2/CH4 separations. Research suggests a focus on SILMs made from room temperature ionic liquids (RTILs) with smaller molar volumes to improve CO2 separation efficiency (Scovazzo, 2009).
Organosilicon Compounds in Wood Modification
Organosilicon compounds are utilized in wood treatments to enhance dimensional stability, durability, and fire resistance. These treatments recommend the use of silicon-treated wood under specific environmental conditions for improved performance (Mai & Militz, 2004).
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have shown significant progress. PEDOT's attributes like weight, size, and flexibility might outweigh its TE performance for military and niche applications (Yue & Xu, 2012).
Polysiloxane-Immobilized Ligand Systems
Polysiloxane-immobilized ligand systems, prepared through sol–gel processes, offer versatile applications in analytical and environmental fields due to their ability to alter metal uptake capacities and functionalize materials for specific uses (El-Nahhal & El-Ashgar, 2007).
Safety And Hazards
Direcciones Futuras
The use of boronic esters and acids in cross-coupling reactions has revolutionized the field of organic synthesis. Researchers are continually developing new methods and catalysts to improve the efficiency and selectivity of these reactions. In addition, boronic acids are finding increasing use in the field of medicinal chemistry, where they are used in the synthesis of a variety of biologically active compounds .
Propiedades
IUPAC Name |
2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZPWTQUZJEVQF-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533229 | |
| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
91890-02-7 | |
| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



